5-bromononane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPUNHUWQANMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-Bromononane Structural & Synthetic Analysis
[1]
Executive Summary
5-Bromononane (CAS: 2198-44-9) is a secondary alkyl halide characterized by a unique
This guide details the physicochemical profile, validated synthesis via phosphorus tribromide (
Structural Architecture
The core stability of 5-bromononane arises from the steric protection of the secondary carbon (C5).[1] The molecule consists of two identical n-butyl chains flanking the central brominated carbon.[1]
Visualization: Molecular Connectivity
Figure 1: Connectivity of 5-bromononane.[1] Note the equivalence of the C1-C4 and C6-C9 chains, rendering C5 achiral despite being a secondary carbon.
Physicochemical Profile
The internal position of the bromine atom lowers the boiling point relative to the 1-bromo isomer due to reduced surface area for Van der Waals interactions.[1]
| Property | Value | Notes |
| IUPAC Name | 5-Bromononane | |
| CAS Number | 2198-44-9 | |
| Formula | ||
| Molecular Weight | 207.15 g/mol | |
| Boiling Point | ~205–210 °C | Estimated (1-bromononane is 221°C) |
| Density | ~1.08 g/mL | Typical for secondary alkyl bromides |
| Solubility | Immiscible in water; Soluble in | Lipophilic ( |
| Refractive Index |
Validated Synthesis Protocol
Methodology: Conversion of 5-nonanol to 5-bromononane via Phosphorus Tribromide (
Rationale:
While HBr is a common brominating agent, it is unsuitable for secondary alcohols due to the high risk of carbocation rearrangements (hydride shifts).[1] The
Step-by-Step Protocol
-
Reagent Preparation:
-
Execution:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Cooling: Charge flask with 5-nonanol and solvent. Cool to -10°C using an ice/salt bath. Critical: Low temperature prevents elimination.
-
Addition: Add
dropwise over 30 minutes. The reaction is exothermic.[1] -
Reaction: Allow to warm to room temperature (25°C) and stir for 3-4 hours. Monitor via TLC (Hexanes eluent; stain with
).[1]
-
-
Workup & Purification:
Reaction Mechanism Pathway
Figure 2: Mechanistic pathway of PBr3 bromination preventing carbocation rearrangement.
Spectroscopic Identification
Due to the symmetry of 5-bromononane, the NMR signals are simplified compared to 1-bromononane.[1]
Nuclear Magnetic Resonance (NMR)
NMR (300 MHz,-
3.95-4.05 ppm (m, 1H): The methine proton at C5 (
-Br).[1] This is a quintet-like multiplet due to coupling with four adjacent protons (C4 and C6).[1] -
1.70-1.85 ppm (m, 4H): The methylene protons at C4 and C6 .[1] These are deshielded by the
-effect of the bromine.[1] - 1.25-1.45 ppm (m, 8H): The bulk methylene chain (C2, C3, C7, C8 ).[1]
- 0.90 ppm (t, 6H): The terminal methyl groups (C1, C9 ).[1] Note: Integration of 6H confirms the symmetry.
- ~58.0 ppm: C5 (C-Br).[1] Significantly upfield compared to primary bromides (~33 ppm) due to branching effects.[1]
-
~38.0 ppm: C4, C6 (
-carbons).[1] - ~29.0 ppm: C3, C7 .[1]
- ~22.5 ppm: C2, C8 .[1]
- ~14.0 ppm: C1, C9 .
Mass Spectrometry (MS)[1]
Safety & Handling
-
Hazards: 5-Bromononane is an alkylating agent.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Storage: Store in a cool, dry place away from light. Alkyl bromides can degrade to release HBr over time; stabilization with silver wire or potassium carbonate is recommended for long-term storage.[1]
-
Disposal: Must be disposed of as halogenated organic waste.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3376014, 5-Bromononane. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Authoritative source for
mechanism and protocols). -
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for alkyl bromide synthesis purification).
5-Bromononane: The Symmetrical Mechanistic Probe
Technical Guide & Literature Review
Executive Summary
5-Bromononane (CAS: 2198-44-9) is a secondary alkyl halide distinguished by its perfect structural symmetry. Unlike its terminal isomer (1-bromononane) or asymmetrical secondary isomers (2-, 3-, or 4-bromononane), 5-bromononane possesses a plane of symmetry at the C-5 carbon. This unique feature renders the molecule achiral and chemically distinct, making it an invaluable probe in physical organic chemistry for studying elimination mechanisms (E2) and nucleophilic substitutions without the complicating factors of regiochemical mixtures or chiral resolution.
This guide provides a rigorous technical review of 5-bromononane, focusing on its synthesis from 5-nonanol, its spectroscopic signature derived from its symmetry, and its specific reactivity profile.
Chemical Identity & Physical Properties[1][2]
The critical distinction between 5-bromononane and its isomers lies in its symmetry. While 1-bromononane is a primary halide and 2-bromononane is a chiral secondary halide, 5-bromononane is a symmetrical secondary halide .
Comparative Properties Table
| Property | 1-Bromononane | 5-Bromononane | Significance of Difference |
| Structure | Primary ( | Secondary ( | Determines |
| Chirality | Achiral | Achiral (Meso-like symmetry) | 5-bromo lacks optical activity; 2-, 3-, 4- isomers are chiral. |
| Boiling Point | 201°C (lit.) | ~190–195°C (est.) | Secondary halides typically boil lower than primary isomers due to more spherical shape (reduced surface area). |
| Density | 1.084 g/mL | ~1.07 g/mL | Slightly lower packing efficiency than linear isomer. |
| 9 distinct signals | 5 distinct signals | Symmetry makes C1/C9, C2/C8, C3/C7, and C4/C6 equivalent. |
Synthesis Protocols
Direct bromination of nonane is chemically non-viable for research-grade 5-bromononane due to the formation of inseparable mixtures of 2-, 3-, 4-, and 5-bromo isomers. High-purity synthesis requires a targeted approach starting from 5-nonanol .
Workflow Diagram: Synthesis from Precursors
Caption: Two-stage synthesis of 5-bromononane ensuring regiospecificity. Step 1 constructs the C9 skeleton; Step 2 installs the bromine.
Detailed Protocol: The Grignard-Formate Route
This method is preferred over 1-butanol coupling because it naturally builds the symmetrical C4-C1-C4 skeleton.
-
Reagents: 1-Bromobutane (2 equiv), Magnesium turnings, Ethyl Formate (1 equiv).
-
Grignard Formation: React 1-bromobutane with Mg in anhydrous ether to form n-butylmagnesium bromide.
-
Coupling: Add ethyl formate dropwise. The formate ester reacts with two equivalents of the Grignard reagent.
-
Hydrolysis: Quench with dilute
to isolate 5-nonanol. -
Bromination: Treat 5-nonanol with Phosphorus Tribromide (
) at 0°C.-
Note:
is preferred over to minimize carbocation rearrangements, although the symmetry of the 5-position makes rearrangement less likely to yield a different stable isomer compared to terminal alcohols.
-
Reactivity Profile: The "Symmetrical Probe"
5-Bromononane is extensively used to study Regioselectivity in Elimination Reactions (E2) .
The Elimination Logic
When treated with a strong base (e.g., Potassium Ethoxide,
-
Substrate: 5-Bromononane (
). -
Beta-Protons: The protons on C-4 and C-6 are chemically equivalent.
-
Product: Elimination to the left (C4) or right (C6) yields the same regioisomer: 4-Nonene .
-
Stereoselectivity: The reaction yields a mixture of cis-4-nonene and trans-4-nonene.[5] The ratio depends on the base size (Hofmann vs. Zaitsev steric interactions), but the regioisomer is constant.
This contrasts sharply with 2-bromononane , which yields a mixture of 1-nonene and 2-nonene (cis/trans), creating a complex 3-component product mixture.
Reactivity Flowchart: E2 Elimination
Caption: Due to symmetry, abstraction at C4 or C6 yields the identical regioisomer, 4-nonene, simplifying mechanistic analysis.
Applications in Research
Mechanistic Standard
Researchers use 5-bromononane to calibrate Gas Chromatography (GC) columns for separating isomeric alkyl halides. Because it appears in the middle of the boiling point range for bromononanes and has a distinct retention time, it is a critical internal standard.
Surfactant Synthesis
In the development of "Gemini" surfactants or branched detergents, 5-bromononane serves as a hydrophobic tail precursor. Attaching a polar head group to the central C-5 position creates a "swallow-tail" surfactant, which has different critical micelle concentration (CMC) properties compared to linear 1-nonyl surfactants.
Spectroscopic Training
Due to its high symmetry, 5-bromononane is often used in advanced NMR spectroscopy courses to demonstrate the concept of chemical equivalence .
-
Proton NMR: The triplet/multiplet patterns are simplified.
-
Carbon NMR: Only 5 peaks are observed (
) despite the molecule having 9 carbons.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3376014, 5-Bromononane. PubChem.[6][7] Retrieved from [Link]
-
Organic Syntheses. (1943). Di-n-butylcarbinol (5-Nonanol) Synthesis. Organic Syntheses, Coll. Vol. 2, p. 179. (Precursor synthesis protocol). Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
Chem LibreTexts. (2021). E2 Reaction Mechanisms and Regioselectivity. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromononane
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-bromononane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific alkyl halide. The guide emphasizes the causal relationships behind experimental choices and the principles of data interpretation, ensuring a self-validating and authoritative resource.
Introduction
5-Bromononane (C₉H₁₉Br) is a secondary alkyl halide with the bromine atom positioned at the central carbon of a nine-carbon chain.[1][2] Its chemical structure dictates its reactivity and physical properties, making it a potentially valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will explore the expected spectroscopic data for 5-bromononane and the methodologies to acquire it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy
Theoretical Framework: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms, like bromine, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule. The integration of a signal is proportional to the number of protons it represents.
Predicted ¹H NMR Data for 5-Bromononane:
Due to the symmetry of 5-bromononane, we can predict a simplified ¹H NMR spectrum.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 (CHBr) | ~3.8 - 4.2 | Quintet | 1H |
| H-4, H-6 (CH₂) | ~1.7 - 1.9 | Multiplet | 4H |
| H-3, H-7 (CH₂) | ~1.3 - 1.5 | Multiplet | 4H |
| H-2, H-8 (CH₂) | ~1.2 - 1.4 | Multiplet | 4H |
| H-1, H-9 (CH₃) | ~0.8 - 1.0 | Triplet | 6H |
Causality Behind Predictions:
-
The proton at C-5 (H-5) is directly attached to the carbon bearing the electronegative bromine atom, leading to the most significant downfield shift.[3] Its multiplicity is predicted as a quintet due to the four neighboring protons on C-4 and C-6.
-
The methylene protons (H-4, H-6, H-3, H-7, H-2, H-8) will exhibit complex overlapping multiplets in the aliphatic region.
-
The terminal methyl protons (H-1, H-9) are the most shielded and will appear furthest upfield as a triplet, split by the two adjacent protons on C-2 and C-8, respectively.
¹³C NMR Spectroscopy
Theoretical Framework: ¹³C NMR provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is also influenced by its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Data for 5-Bromononane:
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-5 (CHBr) | ~55 - 65 |
| C-4, C-6 | ~35 - 45 |
| C-3, C-7 | ~25 - 35 |
| C-2, C-8 | ~20 - 30 |
| C-1, C-9 | ~10 - 15 |
Causality Behind Predictions:
-
The carbon atom directly bonded to the bromine (C-5) will be the most deshielded and have the largest chemical shift.
-
The chemical shifts of the other carbon atoms will decrease as their distance from the bromine atom increases, reflecting the inductive effect of the halogen.[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromononane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer's magnet.[5][6] Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals in the ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Caption: Workflow for NMR analysis of 5-bromononane.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.
Theoretical Framework: The C-Br bond in alkyl halides has a characteristic stretching vibration in the fingerprint region of the IR spectrum. The C-H bonds of the alkyl chain will also show characteristic stretching and bending vibrations.
Predicted IR Data for 5-Bromononane:
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-H (alkane) | 1350 - 1480 | Bending |
| C-Br | 515 - 690 | Stretching |
Causality Behind Predictions:
-
The absorptions between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.[7]
-
The bands in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups.
-
The key absorption for identifying 5-bromononane as an alkyl bromide is the C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint" region of the spectrum.[8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like 5-bromononane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the salt plates with the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in 5-bromononane.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Theoretical Framework: In a mass spectrometer, a molecule is ionized, typically by electron impact (EI), which removes an electron to form a molecular ion (M⁺•).[10] This molecular ion is often unstable and can fragment into smaller, charged species. The pattern of fragmentation can provide valuable structural information.
Predicted Mass Spectrum Data for 5-Bromononane:
| m/z | Ion | Significance |
| 206/208 | [C₉H₁₉Br]⁺• | Molecular ion peak (M⁺• and M+2⁺•) |
| 127 | [C₉H₁₉]⁺ | Loss of Br• |
| 153/155 | [C₅H₁₀Br]⁺ | Alpha-cleavage |
| 43 | [C₃H₇]⁺ | Common alkyl fragment |
Causality Behind Predictions:
-
Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, M⁺• (m/z 206) and M+2⁺• (m/z 208), which is a characteristic signature for a monobrominated compound.[11]
-
Loss of Bromine: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical, resulting in a peak at m/z 127 corresponding to the nonyl carbocation.
-
Alpha-Cleavage: Fragmentation can occur at the C-C bond adjacent to the carbon bearing the bromine atom (alpha-cleavage), leading to the formation of a resonance-stabilized bromonium ion.[12] For 5-bromononane, this would result in a fragment with m/z 153/155.
-
Alkyl Fragments: Further fragmentation of the alkyl chain can lead to a series of smaller carbocations, with the propyl fragment (m/z 43) often being a prominent peak in the spectra of such compounds.[13]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile 5-bromononane sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and introduction.[14]
-
Ionization: Ionize the sample molecules using an electron impact (EI) source.[10]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural features of 5-bromononane.
Caption: Key fragmentation pathways of 5-bromononane in MS.
Conclusion
The spectroscopic characterization of 5-bromononane through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and fragmentation pattern. By understanding the principles behind each technique and the expected data for 5-bromononane, researchers can confidently synthesize, purify, and utilize this compound in their scientific endeavors.
References
-
PubChem. 5-Bromononane. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromononane. National Center for Biotechnology Information. [Link]
-
ATB. 1-Bromononane. The Automated Topology Builder. [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
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PubChemLite. 5-bromononane (C9H19Br). [Link]
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YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]
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UCLA. Spectroscopy Tutorial: Alkyl Halides. [Link]
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ResearchGate. IR Spectroscopy of aqueous alkali halides. Factor analysis. [Link]
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Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
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Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]
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Chemtips. Finding Alkyl Halides in 13C NMR. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. [Link]
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5-Bromononane: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
This technical guide provides an in-depth exploration of 5-bromononane, a secondary bromoalkane of significant utility in synthetic organic chemistry. While a definitive historical account of its initial discovery is not prominently documented, its synthesis and reactivity are well-understood within the broader context of alkyl halide chemistry. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the logical synthesis, physicochemical properties, spectroscopic signature, and key applications of 5-bromononane. The guide emphasizes the causality behind experimental choices and provides detailed protocols for its preparation and use, grounded in established chemical principles.
Introduction: The Place of 5-Bromononane in Halogenated Alkanes
Halogenated alkanes are a cornerstone of organic synthesis, serving as versatile electrophiles in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is dictated by the nature of the halogen, the substitution pattern of the carbon atom to which it is attached (primary, secondary, or tertiary), and the overall steric and electronic environment of the molecule.
5-Bromononane (C₉H₁₉Br) is a structurally symmetric secondary bromoalkane.[1] This symmetry, with a butyl group on either side of the bromine-bearing carbon, influences its reactivity and physical properties. As a secondary halide, it can undergo both SN2 and E2 reactions, and the preferred pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Understanding these competing pathways is critical for its effective utilization in synthesis.
The Logical Emergence of 5-Bromononane: Synthesis from Nonan-5-ol
The most direct and logical synthetic route to 5-bromononane is the nucleophilic substitution of the hydroxyl group in nonan-5-ol. The hydroxyl group is a poor leaving group, and therefore requires activation to facilitate its displacement by a bromide ion. Several standard methods for the conversion of secondary alcohols to secondary bromides are applicable.
Synthesis via Hydrobromic Acid
The reaction of nonan-5-ol with a strong acid like hydrobromic acid (HBr) is a classical method for the synthesis of 5-bromononane. The reaction proceeds via an SN1-type mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary carbocation. The bromide ion then attacks the carbocation to yield the final product.
Causality of Experimental Choices:
-
Strong Acid: A strong acid is essential to protonate the hydroxyl group, converting it into a better leaving group.
-
Excess Acid: Often, a mixture of HBr and a dehydrating agent like concentrated sulfuric acid is used to drive the equilibrium towards the product by removing the water formed.[2] However, care must be taken as concentrated H₂SO₄ can cause charring and oxidation.
-
Temperature: Heating is typically required to provide the activation energy for the reaction.
Synthesis using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to their corresponding bromides. This reaction generally proceeds with high yields and avoids the strongly acidic conditions of the HBr method, which can be advantageous for acid-sensitive substrates. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an SN2 reaction.
Causality of Experimental Choices:
-
Stoichiometry: One mole of PBr₃ can react with three moles of the alcohol. Careful control of the stoichiometry is necessary to ensure complete conversion and avoid side reactions.
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like diethyl ether or dichloromethane to prevent the reaction of PBr₃ with the solvent.
-
Low Temperature: The initial addition of PBr₃ is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction.
Physicochemical and Spectroscopic Profile of 5-Bromononane
A thorough understanding of the physical and chemical properties of 5-bromononane is essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉Br | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| CAS Number | 2198-44-9 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~201 °C | [3] |
| Density | ~1.084 g/mL | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 5-bromononane.
-
¹H NMR: The proton NMR spectrum of 5-bromononane is expected to be relatively simple due to its symmetry. The methine proton (CH-Br) at the C5 position will appear as a multiplet, shifted downfield due to the deshielding effect of the bromine atom. The methylene and methyl protons of the butyl chains will appear as overlapping multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the bromine (C5) significantly downfield. The other carbon signals of the butyl chains will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A characteristic C-Br stretching band is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the bromine atom and cleavage of the alkyl chains.
Key Synthetic Applications of 5-Bromononane
5-Bromononane is a valuable intermediate in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers.[4][5] 5-Bromononane can react with an alkoxide to form a nonyl ether.[6][7] As a secondary halide, there is a possibility of a competing E2 elimination reaction, especially with sterically hindered or strongly basic alkoxides.[7][8]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis using 5-Bromononane.
Grignard Reagent Formation and Subsequent Reactions
5-Bromononane can be used to prepare the corresponding Grignard reagent, nonan-5-ylmagnesium bromide. This is achieved by reacting 5-bromononane with magnesium metal in an anhydrous ether solvent.[9] The resulting Grignard reagent is a potent nucleophile and a strong base, and it can be used in a variety of reactions to form new carbon-carbon bonds.[9][10][11]
Reaction Scheme: Grignard Reagent Formation
Caption: Formation of a Grignard reagent from 5-Bromononane.
Experimental Protocols
Synthesis of 5-Bromononane from Nonan-5-ol using HBr
Materials:
-
Nonan-5-ol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonan-5-ol and 48% HBr.
-
Slowly add concentrated H₂SO₄ while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 5-bromononane.
Safety and Handling
5-Bromononane is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling 5-bromononane.
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Bromononane, while not having a storied history of discovery, is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its predictable synthesis from nonan-5-ol and its utility as a secondary alkyl halide in fundamental reactions like the Williamson ether synthesis and Grignard reactions make it an important building block. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development.
References
- CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google P
-
Williamson ether synthesis (done wrong) - YouTube. (URL: [Link])
-
Grignard Reaction. (URL: [Link])
-
Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry - YouTube. (URL: [Link])
-
Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (URL: [Link])
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
5-Bromononane | C9H19Br | CID 3376014 - PubChem. (URL: [Link])
-
1-Bromononane | C9H19Br | CID 12742 - PubChem - NIH. (URL: [Link])
-
The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. (URL: [Link])
-
2-Bromononane | C9H19Br | CID 98219 - PubChem - NIH. (URL: [Link])
-
The Pherobase Synthesis - nonan-5-ol | C9H20O. (URL: [Link])
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (URL: [Link])
-
Grignard Reaction - Organic Chemistry Portal. (URL: [Link])
-
5-nonanol - 623-93-8, C9H20O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])
-
Practical No 5-NMR Spectros | PDF | Proton Nuclear Magnetic Resonance | Atomic - Scribd. (URL: [Link])
-
4-Bromo-nonane | C9H19Br | CID 54199319 - PubChem - NIH. (URL: [Link])
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5 - YouTube. (URL: [Link])
-
5-Aminononane | C9H21N | CID 137475 - PubChem. (URL: [Link])
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- 11. Grignard Reaction [organic-chemistry.org]
Strategic Derivatization of 5-Bromononane: A Guide to Mid-Chain Functionalization
The following technical guide details the strategic derivatization of 5-bromononane, focusing on its utility as a mid-chain "swallow-tail" hydrophobic anchor in medicinal chemistry and materials science.
Executive Summary: The "Swallow-Tail" Motif
In drug discovery and materials science, the 5-nonyl moiety (derived from 5-bromononane) represents a critical "swallow-tail" architecture.[1][2] Unlike linear alkyl chains (e.g.,
Strategic Value:
-
Steric Shielding: The branching at the point of attachment protects adjacent functional groups from metabolic hydrolysis (e.g., protecting an ester bond).[3]
-
Lipophilicity Modulation: It introduces significant hydrophobicity (high LogP) without the excessive length of a linear
chain, improving membrane permeability and blood-brain barrier (BBB) crossing.[2][3] -
Symmetry: The
symmetry (locally) simplifies NMR characterization of derivatives.[2][3]
This guide provides field-proven protocols for converting 5-bromononane into high-value intermediates, navigating the specific reactivity challenges of secondary alkyl halides.
Chemical Architecture & Reactivity Profile
5-Bromononane is a secondary alkyl halide with significant steric bulk flanking the electrophilic center.[1][3] This structure dictates a specific reactivity landscape distinct from primary halides.[1][2][3]
Reactivity Matrix
| Reaction Type | Feasibility | Critical Constraint |
| Low to Moderate | Steric Hindrance: The two butyl groups retard nucleophilic attack.[1][2] Requires strong nucleophiles and polar aprotic solvents (DMF, DMSO) to compete with elimination.[2][3] | |
| High (Dominant) | Basicity: Strong bases (alkoxides) will exclusively yield 4-nonene (cis/trans mixture) via anti-periplanar elimination.[1][2][3] | |
| Moderate | Carbocation Stability: The secondary carbocation is relatively stable but prone to rearrangement (though symmetry mitigates observable skeletal rearrangement).[2][3] | |
| Metallation (Mg/Li) | High | Wurtz Coupling: Secondary halides are prone to homocoupling during Grignard formation.[1][2][3] Requires high dilution and slow addition.[1][2][3] |
Core Derivatization Pathways[1][2]
The following diagram illustrates the primary synthetic workflows available for 5-bromononane.
Figure 1: Reaction network for 5-bromononane.[1][2][3] Green nodes indicate stable, high-value derivatives.[1][2][3] Red indicates the competing elimination pathway.
Experimental Protocols
Protocol A: C-C Bond Formation (The Grignard Route)
Target: 5-Nonylmagnesium Bromide (Intermediary for alcohols/acids)
Challenge: Secondary halides react slower with Mg and are prone to Wurtz coupling (
Reagents:
-
5-Bromononane (20 mmol, 4.14 g)[2]
-
Magnesium turnings (24 mmol, 0.58 g) – Mechanically activated (crushed)[2][3]
-
Iodine (
), 1 crystal (Initiator)[2][3]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and the iodine crystal. Dry stir for 5 mins.
-
Initiation: Add just enough THF to cover the Mg. Add 1 mL of pure 5-bromononane directly to the Mg. Heat gently with a heat gun until the iodine color fades and the solution turns turbid (signaling initiation).
-
Propagation: Dilute the remaining bromide in the rest of the THF. Add this solution dropwise over 45 minutes while maintaining a gentle reflux. Note: Fast addition promotes homocoupling.[2][3]
-
Maturation: Reflux for an additional 1 hour. The solution should be dark grey/brown.[3][4]
-
Validation: Aliquot 0.1 mL, quench with water, and titrate with 0.1 M HCl using phenolphthalein to determine concentration (typically 0.8–0.9 M).
Protocol B: C-N Bond Formation (The Azide Displacement)
Target: 5-Nonylamine (Surfactant/Ion Channel Blocker) Challenge: Direct amination with ammonia fails due to elimination.[2][3] The Azide Method is required.[3]
Reagents:
-
Sodium Azide (
) (15 mmol) – Caution: Toxic[2][3] -
Dimethyl Sulfoxide (DMSO) (15 mL) – Polar aprotic solvent favors
[2][3]
Step-by-Step Methodology:
-
Displacement: Dissolve
in DMSO in a flask. Add 5-bromononane.[1][2][3] -
Reaction: Heat to 70°C for 12 hours. Do not exceed 90°C to minimize elimination to nonene.[1][2][3]
-
Workup: Pour into ice water (50 mL). Extract with diethyl ether (
mL).[1][2][3] Wash organic layer with brine.[1][2][3] -
Reduction (Staudinger or Hydrogenation):
-
Option 1 (Cleanest): Stir the crude azide with Triphenylphosphine (
, 1.1 eq) in THF/Water (10:1) for 12 hours. -
Option 2 (Scaleable): Hydrogenate (50 psi
) over 10% Pd/C in ethanol.
-
-
Purification: Acid-base extraction. Dissolve amine in ether, extract into 1M HCl, basify aqueous layer with NaOH, extract back into ether. Evaporate to yield pure 5-nonylamine.[1][2][3]
Applications in Drug Design[6][7]
Lipophilicity Tuning (LogP)
The 5-nonyl group adds a calculated LogP increment of approx +4.5 .[2][3]
-
Application: Attaching this group to a polar pharmacophore (e.g., a hydrophilic kinase inhibitor) can "drag" the molecule through the lipid bilayer.[3]
-
Advantage over n-Nonyl: The "swallow-tail" shape creates a larger cross-sectional area, disrupting lipid packing less than a linear chain, which can improve membrane fluidity and permeation kinetics.
Steric Occlusion of Metabolic Sites
Placing the bulky 5-nonyl group adjacent to a labile ester or amide bond creates a "steric umbrella."[1]
-
Mechanism: The two butyl wings block the approach of esterases or proteases to the carbonyl carbon.
-
Result: Increased half-life (
) in plasma.[1][2][3]
Quantitative Comparison of Alkyl Anchors
| Substituent | Structure | Est. LogP Contribution | Steric Bulk (A-Value) |
| n-Nonyl | Linear | +4.5 | Low |
| 5-Nonyl | Branched (Sym) | +4.4 | High |
| t-Butyl | Branched (Sym) | +2.0 | Medium |
References
-
Elimination Kinetics: Solvolysis and Elimination of Secondary Halides.[1][2][3] Master Organic Chemistry.[1][2][3] Available at: [Link]
-
Amine Synthesis: Amines as Nucleophiles and Synthesis via Azides.[1][2][3] ChemGuide.[1][2][3] Available at: [Link][2][3]
-
Physical Properties: 5-Bromononane PubChem Entry (CID 3376014).[1][2][3] National Institutes of Health.[1][2][3] Available at: [Link][2][3]
-
Drug Design Principles: Functional Group Characteristics and Roles in Medicinal Chemistry. ASHP.[1][2][3] Available at: [Link]
Sources
Methodological & Application
The Versatility of 5-Bromononane as an Alkylating Agent in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of organic synthesis, the strategic introduction of alkyl chains is a fundamental transformation for tailoring the physicochemical properties of molecules, a critical aspect in the fields of drug discovery, materials science, and fine chemical production. Among the diverse array of alkylating agents, 5-bromononane emerges as a versatile reagent for introducing the nonyl group. Its secondary bromide nature offers a unique balance of reactivity, making it amenable to a variety of nucleophilic substitution and organometallic reactions. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for the effective utilization of 5-bromononane in organic synthesis.
Core Principles of 5-Bromononane Reactivity
5-Bromononane, with the chemical formula C₉H₁₉Br, is a halogenated alkane where the bromine atom is attached to the fifth carbon of a nine-carbon chain. This internal position of the leaving group influences its reactivity in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The steric hindrance around the secondary carbon is moderate, allowing for efficient reaction with a range of nucleophiles, while being less prone to elimination reactions compared to more hindered secondary or tertiary halides.
Safety and Handling Considerations
5-Bromononane is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also potentially harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All experimental procedures should be conducted with careful consideration of these hazards.
Key Applications and Experimental Protocols
The utility of 5-bromononane as an alkylating agent is demonstrated in several key synthetic transformations. The following sections provide detailed protocols and the scientific rationale behind the experimental choices.
Williamson Ether Synthesis: Crafting Nonyl Ethers
The Williamson ether synthesis is a robust method for the formation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. 5-Bromononane serves as an effective electrophile in this reaction for the synthesis of a variety of nonyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Principle: The reaction is initiated by the deprotonation of an alcohol or a phenol using a suitable base to generate a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of 5-bromononane, displacing the bromide and forming the ether linkage.
Protocol: Synthesis of Nonyl Phenyl Ether
This protocol details the synthesis of nonyl phenyl ether from phenol and 5-bromononane.
Materials:
-
Phenol
-
5-Bromononane
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in anhydrous acetone or DMF. Add powdered anhydrous potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.) to the solution.[2] Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium or potassium phenoxide.[3][4]
-
Alkylation: Add 5-bromononane (1.1 eq.) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure nonyl phenyl ether.
Causality of Experimental Choices:
-
The choice of a polar aprotic solvent like acetone or DMF enhances the nucleophilicity of the phenoxide by solvating the cation of the base without hydrogen bonding to the phenoxide ion.[2]
-
Using a slight excess of 5-bromononane ensures the complete consumption of the more valuable phenol.
-
The aqueous work-up with a basic solution is crucial for removing acidic impurities like unreacted phenol.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product |
| Phenol | 5-Bromononane | K₂CO₃ | Acetone | Reflux | 6-12 | Nonyl phenyl ether |
| 4-Methoxyphenol | 5-Bromononane | NaOH | DMF | 80 °C | 4-8 | 4-Methoxyphenyl nonyl ether |
Experimental Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Malonic Ester Synthesis: Accessing Nonyl-Substituted Carboxylic Acids
The malonic ester synthesis is a classic method for preparing carboxylic acids. Alkylation of diethyl malonate with 5-bromononane, followed by hydrolysis and decarboxylation, provides a straightforward route to 2-nonylacetic acid.
Reaction Principle: Diethyl malonate is deprotonated at the α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking 5-bromononane in an Sₙ2 reaction.[5][6]
Protocol: Synthesis of Diethyl 2-(nonan-5-yl)malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
5-Bromononane
-
Absolute ethanol
-
Hydrochloric acid (for work-up)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.[7] Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 5-bromononane (1.0 eq.) to the enolate solution. Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl 2-(nonan-5-yl)malonate can be purified by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Sodium ethoxide is used as the base to prevent transesterification with the ethyl esters of the malonate.[7]
-
The reaction is performed under an inert atmosphere to prevent the reaction of the highly basic ethoxide and enolate with atmospheric moisture and carbon dioxide.
-
Refluxing the reaction mixture provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
Logical Relationship Diagram:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]
Application Note: 5-Bromononane in Pharmaceutical Chemistry
Strategic Applications in Lipid Nanoparticle Engineering and C(sp³)–C(sp²) Cross-Coupling Architectures
Introduction & Structural Utility
5-Bromononane (CAS: 21964-59-6) is a secondary alkyl halide characterized by a unique symmetrical hydrophobic architecture. Unlike terminal alkyl halides, the bromine functionality is positioned centrally on the nonane chain (C5), creating two equivalent butyl wings (
In pharmaceutical chemistry, this "swallow-tail" symmetry is a high-value structural motif. It is primarily utilized to:
-
Modulate Lipid Geometry: In Lipid Nanoparticles (LNPs), the symmetry of the hydrophobic tail dictates the "cone angle" of the lipid, a critical parameter for endosomal escape and mRNA delivery efficiency.
-
Enable sp³-Hybridized Scaffold Functionalization: It serves as a precursor for introducing bulky, branched alkyl groups onto aromatic drug scaffolds via metal-catalyzed cross-coupling, improving lipophilicity without increasing chain length excessively.
Application I: Synthesis of Symmetrically Branched Ionizable Lipids for LNPs
Background
Ionizable lipids are the cornerstone of mRNA delivery systems (e.g., COVID-19 vaccines). The efficiency of these lipids relies on their ability to transition from a cylindrical shape (at neutral pH) to a cone shape (at acidic endosomal pH), facilitating membrane fusion. The use of 5-bromononane allows for the synthesis of lipids with a wide, symmetrical hydrophobic cross-section, which enhances membrane destabilization capabilities compared to linear isomers.
Experimental Protocol: N-Alkylation of Amino-Lipid Cores
This protocol describes the alkylation of a secondary amine core (e.g., a piperazine or ethanolamine derivative) with 5-bromononane.
Reaction Scheme:
Materials
-
Electrophile: 5-Bromononane (Assay >97%)
-
Nucleophile: Target secondary amine (e.g., 4-(dimethylamino)butanoic acid derivative)
-
Base: Potassium Carbonate (
), anhydrous, finely ground. -
Catalyst: Potassium Iodide (KI) – Critical for Finkelstein exchange in situ.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the secondary amine (1.0 equiv) and
(3.0 equiv) in anhydrous MeCN (0.2 M concentration relative to amine). -
Catalyst Addition: Add KI (0.1 equiv).
-
Expert Insight: Secondary bromides react slowly in
reactions due to steric hindrance. KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate and suppressing elimination byproducts.
-
-
Addition: Add 5-bromononane (1.2 equiv) dropwise via syringe.
-
Reflux: Heat the mixture to vigorous reflux (
) under an inert atmosphere ( or Ar) for 16–24 hours.-
Monitoring: Monitor via LC-MS. Look for the disappearance of the amine mass and appearance of Product
.
-
-
Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: The secondary bromide often yields elimination byproducts (nonenes). Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (0
20%) to isolate the pure tertiary amine lipid.
Data Visualization: LNP Synthesis Workflow
Figure 1: Workflow for integrating 5-bromononane into Lipid Nanoparticle (LNP) production.
Application II: Nickel-Catalyzed Reductive Cross-Coupling
Background
Traditional Grignard formation with secondary alkyl halides is prone to rearrangement and Wurtz homocoupling. In modern medicinal chemistry, Nickel-catalyzed reductive cross-coupling (electrophile-electrophile coupling) is the gold standard for attaching secondary alkyl groups to aryl halides. This allows the 5-nonyl group to be installed on aromatic drug scaffolds to modulate lipophilicity (LogP).
Experimental Protocol: Aryl-Alkyl Negishi-Type Coupling
Objective: Coupling 5-bromononane with an Aryl Bromide (Ar-Br).
Materials
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Manganese powder (
) (3.0 equiv) or Zinc ( ) -
Additives: Sodium Iodide (NaI) (0.5 equiv), TFA (trace, for activation).
-
Solvent: DMA (N,N-Dimethylacetamide), anhydrous.
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, combine
and dtbbpy in a vial. Add DMA and stir until the complex forms (green solution). -
Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 5-bromononane (1.5 equiv) to the reaction vial.
-
Reductant Activation: Add
powder and NaI.-
Expert Insight: Secondary alkyl bromides generate radicals in this catalytic cycle. The excess 5-bromononane is required because the alkyl radical can undergo disproportionation or dimerization before capture by the Nickel center.
-
-
Reaction: Seal the vial and stir at
for 12 hours. -
Quench: Remove from glovebox, dilute with Ethyl Acetate, and quench with 1M HCl (to dissolve excess Mn/Zn).
-
Isolation: Wash organic layer with brine, dry over
, and purify via silica gel chromatography.
Mechanistic Logic & Decision Tree
Figure 2: Mechanistic competition in Nickel-catalyzed coupling. High ligand concentration and controlled temperature favor the capture pathway over elimination.
Analytical Quality Control
Due to the manufacturing process of 5-bromononane (often radical bromination of nonane), regioisomers (2-, 3-, or 4-bromononane) may be present. These affect the packing parameter of the final lipid.
QC Table: Specification for Pharmaceutical Grade
| Parameter | Specification | Method | Relevance |
| Appearance | Clear, colorless liquid | Visual | Oxidation check |
| Purity (GC-FID) | GC (DB-5 Column) | Critical for stoichiometry | |
| Isomeric Purity | GC-MS / C13-NMR | Critical: 2-bromo isomers alter lipid cone angle. | |
| Water Content | Karl Fischer | Prevents hydrolysis to nonanol |
Safety & Handling (GHS Standards)
Signal Word: WARNING
-
H227: Combustible liquid.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H400: Very toxic to aquatic life (lipophilic nature leads to bioaccumulation).
Handling Protocol:
-
Always handle in a fume hood.[2]
-
Avoid contact with strong oxidizing agents.[2]
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[] Molecular Therapy, 25(7), 1467-1475. Link
-
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
-
Eisch, J. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(1), 92-93. Link
-
PubChem. (2023). 5-Bromononane Compound Summary. National Library of Medicine. Link
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Link
Sources
Application Note: Precision Synthesis of 5-Nonylmagnesium Bromide
Abstract
This guide details the optimized protocol for synthesizing 5-nonylmagnesium bromide from 5-bromononane.[1] Unlike primary alkyl halides, 5-bromononane is a secondary halide prone to deleterious side reactions—specifically Wurtz homocoupling and
Strategic Considerations: The Secondary Halide Challenge
Synthesizing Grignard reagents from secondary alkyl bromides like 5-bromononane presents two specific kinetic challenges that differ from primary substrates:
-
Wurtz Homocoupling (
): The formed Grignard reagent ( ) reacts with unreacted alkyl halide ( ) to form the dimer ( ).[1] This follows second-order kinetics and is accelerated by high local concentrations of .[1]-
Mitigation: We employ a "Starvation Addition" rate where
is kept near zero relative to the magnesium surface area.[1]
-
-
Radical Scrambling: The formation of secondary Grignards involves radical intermediates on the Mg surface.[1] Isomerization is possible, though less prevalent in 5-nonyl systems than in cyclic systems.[1]
-
Mitigation: Temperature control (maintaining gentle reflux without overheating) stabilizes the radical-surface complex.[1]
-
Solvent Selection: Diethyl Ether vs. THF
While THF promotes faster initiation due to its higher basicity, it also stabilizes the radical intermediates that lead to homocoupling.
-
Recommendation: Anhydrous Diethyl Ether (
) is the preferred solvent for 5-bromononane.[1] It precipitates magnesium salts ( ), shifting the Schlenk equilibrium to favor the active monomeric Grignard species and reducing the rate of Wurtz coupling.
Materials & Equipment
| Component | Grade/Spec | Purpose |
| 5-Bromononane | >97%, Anhydrous | Substrate.[1][2] (Density: ~1.089 g/mL) |
| Magnesium Turnings | 99.9%, Grignard grade | Metal source. |
| Diethyl Ether | Anhydrous, inhibitor-free | Solvent.[1] Stored over activated molecular sieves (3Å).[1] |
| Iodine ( | Resublimed crystals | Activator (chemical etching).[1] |
| 1,2-Dibromoethane | 99% | Entrainment agent (fresh surface exposure).[1] |
| LiCl / THF Solution | 0.5M (Anhydrous) | For Knochel Titration.[1][3] |
Experimental Protocol
Phase 1: Magnesium Activation (The "Dry Stir")
Rationale: Mechanical friction removes the passive MgO layer, exposing reactive Mg(0) sites before solvent is even added.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of dry
. -
Charge: Add Magnesium turnings (1.2 equivalents relative to halide).
-
Dry Activation: Stir the dry turnings rapidly for 10–15 minutes under
. The glass should scratch, and the turnings should appear shiny. -
Solvent Charge: Stop stirring. Add sufficient anhydrous
to just cover the magnesium turnings.[1]
Phase 2: Initiation
Rationale: We must establish the radical chain reaction in a concentrated environment before diluting.
-
Activator: Add a single crystal of Iodine. The solution will turn brown.[1][3][4]
-
Entrainment: Add 2–3 drops of 1,2-dibromoethane (pure) directly to the turnings.
-
Thermal Shock: Heat the flask gently with a heat gun until the ether boils.
-
Observation: Watch for the "Cloud Bloom" —turbidity caused by
formation and the disappearance of the iodine color (brown colorless/grey). This confirms initiation.[1][5]
Phase 3: The "Starvation" Addition
Rationale: Keeping
-
Preparation: Dilute the 5-bromononane (1.0 eq) in anhydrous
(dilution factor 1:4 v/v) in the addition funnel. -
Addition: Begin adding the halide solution dropwise.
-
Completion: Once addition is finished, apply external heat to reflux for an additional 1 hour. This converts any lingering alkyl halide.[1]
-
Cooling: Allow the grey/black solution to cool to room temperature under
.
Validation: The Knochel Titration
Trustworthiness: Never assume theoretical yield (typically 70–85% for secondary halides).[1] You must titrate.[1][6]
Reagents:
-
Titrant: The prepared 5-nonylmagnesium bromide solution.[1]
-
Analyte: Iodine (
) standard solution in THF/LiCl.[1][3]
Procedure:
-
Weigh exactly 100 mg of
into a dry vial. -
Dissolve in 2 mL of 0.5M LiCl in THF (LiCl accelerates the exchange).
-
Titrate the Grignard solution into the iodine solution dropwise at 0°C.
-
Endpoint: The solution transitions from Dark Brown
Light Yellow Colorless .
Calculation:
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism & Side Pathways
The following diagram illustrates the competition between the desired Grignard formation and the parasitic Wurtz coupling, emphasizing the role of the magnesium surface.
Caption: Mechanistic pathway showing the critical branch point at the surface-bound radical. High local concentration of 5-bromononane drives the parasitic Wurtz coupling (dashed red lines).
Figure 2: Operational Workflow
This flowchart defines the critical control points (CCPs) for the scientist to monitor.
Caption: Operational workflow highlighting the visual "Cloud Bloom" checkpoint required before proceeding to the addition phase.
Data Summary & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| No Cloud Bloom | Passivated Mg Surface | Add 0.5 mL of pre-formed Grignard (if available) or sonicate the flask for 2 mins. |
| Heavy Precipitate | Normal for Ether.[1] Do not filter; use suspension as is. | |
| Low Yield (<60%) | Wurtz Coupling | Addition rate was too fast.[1] Slow down addition next time or increase dilution. |
| Red Color | Iodine Persistence | Initiation failed.[1] Do not add more halide.[1] Heat vigorously. |
References
-
Knochel, P., et al. (2006).[1][7] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[6] Synthesis. Link
-
BenchChem. (2025).[1][4] Application Notes and Protocols: Formation of 1-Bromononane Grignard Reagent. Link
-
Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. ResearchGate. Link
-
Master Organic Chemistry. (2011). Grignard Reagents: Formation, Reactions, and Mechanisms. Link
-
PubChem. 5-Bromononane Compound Summary. National Library of Medicine.[1] Link
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- 7. epfl.ch [epfl.ch]
Application Notes and Protocols for the Purification of 5-Bromononane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles and practical techniques for the purification of 5-bromononane. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, the purity of 5-bromononane is paramount to ensure reaction efficiency, yield, and the integrity of the final product. This document outlines detailed protocols for several purification methods, discusses the rationale behind procedural choices, and provides guidance on analytical techniques for purity assessment.
Understanding 5-Bromononane and Its Impurity Profile
5-Bromononane is a secondary alkyl halide, a colorless to pale yellow liquid at room temperature. Its non-polar nature dictates its solubility, being miscible with many organic solvents such as hexanes and chloroform, while being immiscible with water.[1] A thorough understanding of its physical properties is essential for selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of Bromononane Isomers
| Property | 1-Bromononane (for comparison) | 5-Bromononane (Predicted) |
| Molecular Formula | C₉H₁₉Br[2] | C₉H₁₉Br[3] |
| Molecular Weight | 207.15 g/mol [2] | 207.15 g/mol [3] |
| Boiling Point | ~201 °C at 760 mmHg[4] | Higher than 1-bromononane due to branched nature, likely requiring vacuum distillation. |
| Solubility | Soluble in chloroform, hexanes; immiscible in water.[1] | Similar to 1-bromononane. |
A common synthetic route to 5-bromononane is the nucleophilic substitution of 5-nonanol with a bromide source, often hydrobromic acid generated in situ from sodium bromide and sulfuric acid.[5] This synthesis can lead to several process-related impurities that must be removed.
Potential Impurities in Crude 5-Bromononane:
-
Unreacted 5-nonanol: The starting material may be carried through the reaction.
-
Nonenes (Elimination byproducts): The acidic and heated conditions can promote the elimination of HBr to form various isomers of nonene.
-
Di-n-nonyl ether: A potential side product from the reaction of 5-nonanol with itself under acidic conditions.
-
Inorganic salts and acids: Residual reagents from the synthesis.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity of the 5-bromononane. A multi-step approach, combining a preliminary workup with a high-resolution technique, is often the most effective strategy.
Caption: Schematic of a fractional vacuum distillation setup.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For the highest purity, especially for pharmaceutical applications, preparative HPLC is the method of choice. [6]It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like 5-bromononane, normal-phase chromatography is often effective. [7] Materials:
-
Crude 5-bromononane (pre-purified by extraction and/or distillation)
-
Preparative HPLC system with a suitable detector (e.g., UV or refractive index)
-
Normal-phase preparative column (e.g., silica-based)
-
HPLC-grade solvents (e.g., hexane and ethyl acetate)
Procedure:
-
Dissolve a small amount of the crude 5-bromononane in the mobile phase to determine the optimal solvent system using analytical HPLC. A good starting point for a normal-phase separation is a mixture of hexane and a small amount of a more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate).
-
Once an appropriate solvent system is identified, scale up to the preparative HPLC system.
-
Dissolve the crude 5-bromononane in a minimal amount of the mobile phase.
-
Inject the sample onto the column and begin the elution.
-
Monitor the separation using the detector and collect the fractions corresponding to the 5-bromononane peak.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Assessment: Analytical Techniques
The purity of the final 5-bromononane product must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. [8]
-
Expected GC Trace: A pure sample of 5-bromononane should show a single major peak. The retention time will depend on the column and conditions used.
-
Expected Mass Spectrum: The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). [9]Common fragmentation patterns for alkyl halides include the loss of the bromine atom and cleavage of the carbon-carbon bonds. [10] Table 2: Predicted Major Fragments in the Mass Spectrum of 5-Bromononane
| m/z | Identity |
| 206/208 | [C₉H₁₉Br]⁺ (Molecular Ion) |
| 127 | [C₉H₁₉]⁺ (Loss of Br) |
| 57 | [C₄H₉]⁺ (Butyl fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to identify and quantify impurities. [11][12]
-
¹H NMR: The spectrum of 5-bromononane is expected to show a multiplet around 4.0-4.2 ppm corresponding to the proton on the carbon bearing the bromine atom. The other protons on the alkyl chain will appear as multiplets between 0.8 and 2.0 ppm. [13]* ¹³C NMR: The carbon attached to the bromine atom is expected to have a chemical shift in the range of 50-60 ppm. The other carbons in the nonane chain will appear at higher field (lower ppm values). [14][15]
Safety and Handling
5-Bromononane is a combustible liquid and is harmful if swallowed. [3]It can cause skin and serious eye irritation, as well as respiratory irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [6][16]All handling should be performed in a well-ventilated fume hood. [17]
References
-
PubChem. 5-Bromononane. National Center for Biotechnology Information. [Link]
- Abraham, M. H., & Abraham, R. J. (1974). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-55.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
BYJU'S. (2021, October 8). Fractional Distillation, Distillation under reduced pressure- Methods of Purification [Video]. YouTube. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
Chromatography Forum. (2005, July 12). Normal Phase HPLC - purification of non polar Nat prod. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
University of Sheffield. (n.d.). (Br) Bromine NMR. [Link]
-
Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. [Link]
-
Unacademy. (n.d.). Distillation Under Reduced Pressure. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
PubChem. 1-Bromononane. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]
-
Grand Valley State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. (n.d.). Indicative fragment patterns on mass spectra identification. [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
Chromatography Forum. (2005, July 12). Normal Phase HPLC - purification of non polar Nat prod. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. [Link]
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Quantitative Analysis of 5-Bromononane Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust analytical method for the detection and quantification of 5-bromononane, a common alkyl halide intermediate in organic synthesis. Given its potential role as a process-related impurity in drug development, a highly sensitive and specific analytical method is crucial. This guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol, chosen for its superior separation efficiency and definitive mass-based detection capabilities for volatile halogenated hydrocarbons.[1][2] We provide comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis. Furthermore, this document explains the underlying scientific principles for key experimental choices and outlines a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and regulatory compliance.[3][4][5]
Introduction and Rationale
5-Bromononane (C₉H₁₉Br) is an alkyl halide frequently utilized in organic synthesis as an alkylating agent to introduce a nonyl group into a target molecule.[6][7] Its presence, even in trace amounts, as a residual reactant or impurity in a final Active Pharmaceutical Ingredient (API) must be carefully monitored and controlled.[8] Regulatory bodies require that impurities in drug substances be identified and quantified to ensure product safety and quality.[4][9]
Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides an exceptionally powerful analytical tool. The GC separates 5-bromononane from the sample matrix, while the MS provides definitive identification based on its mass-to-charge ratio (m/z) and characteristic fragmentation pattern.[1] A key advantage of MS for this analysis is its ability to identify the unique isotopic signature of bromine, which has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in a distinctive M+ and M+2 ion cluster in the mass spectrum, providing unambiguous confirmation of the presence of a single bromine atom in the molecule.
This guide provides a self-validating system, explaining the causality behind experimental choices to empower researchers to not only replicate the method but also adapt it to their specific needs.
Analytical Principle: The GC-MS Workflow
The analytical process involves introducing a prepared sample into the GC, where it is vaporized. The volatile components, including 5-bromononane, are then carried by an inert gas through a capillary column. Separation occurs based on the analytes' differential partitioning between the mobile gas phase and the stationary phase coating the column walls.[1] After eluting from the column, the separated components enter the mass spectrometer. Here, they are ionized (typically by electron ionization), fragmented, and sorted by their m/z ratio, generating a unique mass spectrum for each component.
Caption: High-level overview of the analytical workflow.
Materials, Reagents, and Instrumentation
3.1 Reagents and Consumables
-
5-Bromononane analytical standard (≥98% purity)
-
Acetonitrile (HPLC or GC grade)
-
Methanol (HPLC or GC grade)
-
2 mL clear glass autosampler vials with PTFE/silicone septa
-
Micropipettes and sterile, filtered tips
-
Class A volumetric flasks and glassware
3.2 Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A Single Quadrupole MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is recommended. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a robust choice for general-purpose analysis of alkyl halides.
-
Data System: MassHunter, ChemStation, or equivalent chromatography data software.
Detailed Analytical Protocols
4.1 Protocol 1: Preparation of Standards and Samples
Causality: The choice of solvent is critical. Acetonitrile is a suitable diluent as it effectively dissolves 5-bromononane and many organic molecules while being compatible with common GC phases.[11] A stock solution is prepared at a high concentration to minimize weighing errors, which is then serially diluted to create a calibration curve covering the expected concentration range of the analyte in the sample.
Step-by-Step Procedure:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of 5-bromononane analytical standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This is your stock solution. Store at 2-8°C when not in use.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of at least five calibration standards. A suggested concentration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample matrix (e.g., drug substance) into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
4.2 Protocol 2: GC-MS Instrumental Analysis
Causality: The instrumental parameters are optimized for the analysis of a semi-volatile brominated hydrocarbon. The injector temperature ensures complete vaporization without thermal degradation. The oven temperature program starts low to focus the analytes at the head of the column and then ramps up to elute 5-bromononane as a sharp, symmetrical peak. The MS is operated in Scan mode for initial identification and can be switched to Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[12]
Table 1: Optimized GC-MS Parameters
| GC Parameter | Setting |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1.0 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (Purge flow on at 1 min) |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification |
| SIM Ions | m/z 127, 129, 206, 208 (Quantifier: 127) |
Data Analysis and Interpretation
5.1 Identification Identification of 5-bromononane is confirmed by two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the analytical standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum. Crucially, it must exhibit the characteristic isotopic pattern for a compound with one bromine atom. The molecular ions ([M]⁺) at m/z 206 and 208 should be present in an approximate 1:1 ratio.[6] The primary fragmentation is alpha-cleavage, leading to the loss of a butyl group (C₄H₉), resulting in a prominent fragment ion cluster at m/z 127/129.
Caption: Expected fragmentation pathway of 5-bromononane in an MS.
5.2 Quantification Quantification is performed using the external standard method.
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 127) versus the concentration (µg/mL) for the five calibration standards.
-
Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable.
-
Calculate the concentration of 5-bromononane in the prepared sample solution using the regression equation.
-
Determine the final amount of 5-bromononane in the original sample (e.g., in µg/g or ppm) by accounting for the initial sample weight and dilution factor.
Method Validation Framework
To ensure the method is suitable for its intended purpose, especially in a regulated environment, it must be validated according to ICH Q2(R2) guidelines.[9] This involves a documented process to demonstrate accuracy, precision, specificity, linearity, range, and sensitivity.[3]
Table 2: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from 5-bromononane and not from matrix components or other impurities. | Peak purity analysis; No interfering peaks at the retention time of the analyte in blank/placebo samples. |
| Linearity | To confirm a proportional relationship between concentration and instrument response over a defined range. | Coefficient of determination (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within 90-110%. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (same day, same analyst) and intermediate precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10; RSD ≤ 20%. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). | RSD of results should remain within acceptable limits. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of 5-bromononane. The protocol is designed to be robust, sensitive, and highly specific, leveraging the inherent advantages of mass spectrometric detection for halogenated compounds. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, and by adhering to the principles of method validation, researchers and drug development professionals can achieve reliable and accurate quantification of 5-bromononane, ensuring the quality and safety of their materials and final products.
References
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ResearchGate. (n.d.). Portable analytical methods for detecting synthetic cannabinoid receptor agonists: a critical review. Retrieved from [Link]
-
Bentham Science. (2022). Rapid Analytical Method Development and Validation for the Simultaneous Estimation of 5-Fluorouracil and Cannabidiol in Plasma and Lipid-based Nanoformulations. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]
-
Pharma Tutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromononane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromononane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]
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Scribd. (n.d.). Alkyl Halide Preparation and Reactivity. Retrieved from [Link]
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MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
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Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromononane (C9H19Br). Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
-
ResearchGate. (n.d.). GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes, (e) alcohols and (f) bromoalkanes on C4A-C10 column. Retrieved from [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 7.3: Preparation of Alkyl Halides. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Pentanone, 5-bromo-. Retrieved from [Link]
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Neliti. (2017). Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5-Nonanone. NIST WebBook. Retrieved from [Link]
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Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide to the Purification of 5-Bromononane
Welcome to the technical support center for the purification of 5-bromononane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this crucial building block in a high state of purity. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 5-bromononane from 5-nonanol?
When synthesizing 5-bromononane from 5-nonanol, particularly through reactions involving hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), you are likely to encounter several classes of impurities:
-
Unreacted Starting Material: Residual 5-nonanol is a common impurity if the reaction has not gone to completion.
-
Elimination Byproducts: The acidic and/or heated conditions of the reaction can promote the elimination of HBr, leading to the formation of various nonene isomers (e.g., (E)-4-nonene, (Z)-4-nonene, and other positional isomers).
-
Isomeric Bromononanes: Carbocation rearrangements, especially under strongly acidic conditions (like HBr/H₂SO₄), can lead to the formation of other bromononane isomers such as 2-bromononane, 3-bromononane, and 4-bromononane.[1]
-
Ether Byproducts: Under certain conditions, particularly with acid catalysis, the starting alcohol can undergo dehydration to form di-n-nonyl ether.
The presence and proportion of these impurities will depend heavily on your specific reaction conditions. For instance, the use of PBr₃ generally leads to less rearrangement compared to the HBr/H₂SO₄ method.[2]
Q2: My crude 5-bromononane is a dark color. What causes this and how can I remove the color?
A dark coloration in your crude product is often indicative of the presence of elemental bromine (Br₂) or other high molecular weight, colored byproducts. Bromine can form from the oxidation of bromide ions, especially when using strong oxidizing agents or under harsh acidic conditions.
To remove the color, you can wash the crude organic layer with a reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color is discharged. This should be followed by a water wash and a brine wash to remove any residual salts.
Q3: I'm having trouble separating 5-bromononane from its isomers by distillation. Why is this so difficult?
The constitutional isomers of bromononane have very similar molecular weights and structures, leading to very close boiling points. This makes their separation by simple distillation challenging. While fractional distillation can improve separation, the efficiency will depend on the difference in boiling points and the efficiency of your distillation column.
| Compound | Estimated Boiling Point (°C) |
| 1-Bromononane | ~201-221[3][4] |
| 2-Bromononane | ~208-209[4] |
| 5-Bromononane | ~200-210 (estimated) |
| 1-Nonene | ~146-147[5] |
As the data suggests, the boiling points of the bromononane isomers are very close, making a clean separation by distillation a significant challenge.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 5-bromononane.
Problem 1: Low yield of 5-bromononane after work-up.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Check the progress of your reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure all the 5-nonanol has been consumed.
-
Solution: If the reaction is incomplete, consider extending the reaction time or increasing the temperature (while being mindful of potential side reactions). Ensure your reagents are of good quality and are used in the correct stoichiometric ratios.
-
-
Losses During Aqueous Work-up:
-
Diagnosis: 5-bromononane is denser than water. Ensure you are correctly identifying and separating the organic and aqueous layers. Emulsion formation can also lead to significant product loss.
-
Solution: To break emulsions, you can add brine (saturated NaCl solution) or gently warm the separatory funnel. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product from the aqueous phase.
-
-
Side Reactions:
-
Diagnosis: Analyze your crude product by GC-MS to identify the presence of elimination (nonenes) or rearrangement (isomeric bromononanes) products.
-
Solution: To minimize elimination, use milder reaction conditions (e.g., lower temperature). To reduce rearrangement, consider using PBr₃ instead of HBr/H₂SO₄.[2]
-
Problem 2: My distilled 5-bromononane is still contaminated with other isomers.
Possible Causes & Solutions:
-
Inefficient Distillation:
-
Diagnosis: The boiling points of the bromononane isomers are very close. A simple distillation setup may not have enough theoretical plates to achieve a good separation.
-
Solution: Employ fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). The distillation should be performed slowly to allow for proper equilibration between the liquid and vapor phases. Monitor the head temperature closely and collect narrow boiling point fractions.
-
-
Co-distillation:
-
Diagnosis: Even with fractional distillation, closely boiling isomers can co-distill.
-
Solution: If distillation fails to provide the desired purity, you will need to employ column chromatography.
-
Problem 3: I am trying to purify by column chromatography, but I am getting poor separation.
Possible Causes & Solutions:
-
Incorrect Solvent System:
-
Diagnosis: If your compound elutes too quickly (high Rf on TLC), your solvent system is too polar. If it doesn't move from the baseline (low Rf), it is not polar enough. Alkyl halides are relatively non-polar.
-
Solution: For column chromatography of alkyl halides on silica gel, a non-polar eluent is typically used. Start with 100% hexanes or petroleum ether. If the compound does not move, gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. A good starting point is a 99:1 or 95:5 mixture of hexane:diethyl ether.[6][7] Use TLC to determine the optimal solvent system that gives good separation between 5-bromononane and its impurities.
-
-
Column Overloading:
-
Diagnosis: If you load too much crude material onto the column, the separation efficiency will be significantly reduced, leading to broad, overlapping bands.
-
Solution: As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
-
Improper Column Packing:
-
Diagnosis: Cracks or channels in the silica gel bed will lead to poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromononane from 5-Nonanol using PBr₃
This method is often preferred as it tends to minimize carbocation rearrangements.
Materials:
-
5-nonanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nonanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel with vigorous stirring. The amount of PBr₃ should be approximately 1/3 molar equivalent of the 5-nonanol.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture over ice.
-
Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-bromononane.
Protocol 2: Purification of 5-Bromononane by Fractional Distillation
Equipment:
-
Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer).
-
Heating mantle with a stirrer.
-
Vacuum source (if distilling under reduced pressure).
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Add the crude 5-bromononane to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the temperature at the head of the fractionating column.
-
Collect any low-boiling fractions (e.g., nonene isomers, which will distill at a lower temperature) in a separate receiving flask.
-
When the temperature stabilizes near the expected boiling point of 5-bromononane (around 200-210 °C at atmospheric pressure), change the receiving flask to collect the main product fraction.
-
Collect the fraction that distills over a narrow temperature range (e.g., 2-3 °C).
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
-
Analyze the collected fractions by GC-MS and/or NMR to determine their purity.
Visualization of Workflows
General Synthesis and Purification Workflow
Caption: A flowchart illustrating the key stages from synthesis to the purification and analysis of 5-bromononane.
Troubleshooting Logic for Impurity Removal
Caption: A decision tree to guide the troubleshooting process based on the type of impurity identified in the crude 5-bromononane.
References
-
1-Bromononane. ChemWhat. [Link]
-
1-Bromononane. LookChem. [Link]
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Nonane. PubChem. [Link]
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5-Bromononane. PubChem. [Link]
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1H NMR Chemical Shifts. Oregon State University. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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Determination of C0–C9 alkyl phenols in produced‐water‐exposed fish eggs using gas chromatography/tandem mass spectrometry. ResearchGate. [Link]
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Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
-
Column chromatography. University of Victoria. [Link]
-
alkyl and alkylene bromides. Organic Syntheses. [Link]
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Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]
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Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health. [Link]
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Synthesis of Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Institutes of Health. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
1-Nonene. Wikipedia. [Link]
-
Nonane. Wikipedia. [Link]
-
Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]
-
Simultaneous Determination of C4-C9 Alkylphenols and Bisphenol a in Environmental Water Using Gas Chromatography-Mass Spectrometry Technique. ResearchGate. [Link]
-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
1-Bromo-n-nonane. ChemBK. [Link]
-
Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry. ResearchGate. [Link]
-
1-Nonene. National Institute of Standards and Technology. [Link]
- Method for preparing phosphorus tribromide (pbr3).
-
Alcohols to Alkyl Bromides, Part 1. YouTube. [Link]
-
Chemical Properties of 1-Nonene (CAS 124-11-8). Cheméo. [Link]
-
Column chromatography. Columbia University. [Link]
-
Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. Korean Chemical Society. [Link]
-
Nonane, 3-methyl-. National Institute of Standards and Technology. [Link]
-
Pentane. PubChem. [Link]
Sources
Technical Support Center: Alternative Solvents for 5-Bromononane Reactions
Welcome to the technical support center for optimizing reactions with 5-bromononane using alternative and sustainable solvent systems. This guide is designed for researchers, chemists, and drug development professionals seeking to transition from traditional, often hazardous, solvents to greener alternatives without compromising reaction efficiency. We will explore the causality behind solvent selection, provide troubleshooting solutions for common experimental issues, and offer validated protocols.
Frequently Asked Questions (FAQs): Solvent Selection
This section addresses the foundational questions researchers face when moving away from conventional solvents for reactions involving 5-bromononane, a versatile alkyl halide often used in nucleophilic substitution and organometallic reactions.[1]
Q1: What are the primary considerations when selecting an alternative solvent for a reaction with 5-bromononane?
A1: Simply finding a "drop-in replacement" for a solvent is rarely possible, as the solvent profoundly influences reaction parameters.[2] The choice of solvent can dramatically affect the reaction's outcome, potentially leading to lower yields or requiring harsher conditions, which could make the process less sustainable overall.[3] Key factors to consider are:
-
Reaction Mechanism: 5-bromononane, as a secondary alkyl halide, can undergo both SN1 and SN2 nucleophilic substitutions, as well as E1 and E2 elimination reactions.[4]
-
Solubility: Both 5-bromononane and the chosen nucleophile/reagents must be sufficiently soluble in the solvent to ensure they are in the same phase and can interact. 5-bromononane has good solubility in organic solvents but limited solubility in water.[1]
-
Physical Properties:
-
Boiling Point: A solvent with a suitable boiling point allows for thermal control of the reaction. However, high-boiling point solvents can be difficult and energy-intensive to remove during product isolation.[2]
-
Dielectric Constant: This value indicates the solvent's polarity, which affects its ability to stabilize charged intermediates or transition states.[5]
-
-
Sustainability and Safety: The goal is to replace hazardous solvents with less toxic, renewable, or biodegradable alternatives.[2] Solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc) are facing increasing regulatory scrutiny due to their health risks.[6][7]
Q2: What are some recommended "greener" alternatives to common solvents like THF, DMF, or Dichloromethane for 5-bromononane reactions?
A2: Several sustainable solvents have emerged as viable alternatives. The choice depends on the specific reaction type.
-
For Ethereal Solvent Applications (e.g., Grignard Reactions):
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a proven alternative to THF, often providing better yields and higher selectivity in organometallic reactions.[8]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable than THF and resists peroxide formation, enhancing laboratory safety.[8]
-
-
For Dipolar Aprotic Solvent Applications (e.g., Nucleophilic Substitutions):
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent suitable for nucleophilic substitution reactions due to its high polarity and ability to stabilize transition states.[6]
-
N-Butylpyrrolidinone (NBP): A green solvent with low toxicity and excellent solvating properties that can reduce side reactions compared to DMF.[6]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as solvents. Their negligible vapor pressure, high thermal stability, and tunable solvation characteristics make them excellent for SN2 reactions, sometimes leading to superior yields.[4][9]
-
-
For General Purpose & Chromatography:
Solvent Property Comparison Table
| Solvent | Boiling Point (°C) | Dielectric Constant | Type | Notes |
| Traditional Solvents | ||||
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic (Ethereal) | Forms peroxides.[8] |
| Dimethylformamide (DMF) | 153 | 38.25 | Polar Aprotic | Reproductive toxicity concerns.[6][11] |
| Dichloromethane (DCM) | 39.8 | 9.08 | Polar Aprotic | Suspected carcinogen.[11] |
| Hexane | 69 | 1.89 | Nonpolar | Neurotoxin.[11] |
| Greener Alternatives | ||||
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 6.2 | Polar Aprotic (Ethereal) | Bio-derived, less prone to peroxide formation than THF.[8] |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Polar Aprotic (Ethereal) | Resists peroxide formation, hydrophobic.[8] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Polar Aprotic | High boiling point can complicate removal.[6][11] |
| Heptane | 98 | 1.92 | Nonpolar | Less toxic than hexane.[10][11] |
| Ethyl Lactate | 154 | 13.2 | Polar Aprotic | Bio-derived, biodegradable, non-toxic.[12] |
Troubleshooting Guides
This section provides solutions to specific problems encountered during experiments with 5-bromononane in alternative solvents.
Scenario 1: Low Yield in a Nucleophilic Substitution Reaction
Q: I switched from DMF to DMSO for a substitution reaction with 5-bromononane and sodium azide, but my yield is very low. What could be the cause?
A: While both are polar aprotic solvents that should favor SN2 reactions, several factors could be at play.
Troubleshooting Workflow:
Caption: Workflow for product isolation from a high-boiling point solvent.
References
-
Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]
-
Alternative Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. Patsnap Eureka. [Link]
-
Solvents and sustainable chemistry. PubMed Central. [Link]
-
5-Bromononane | C9H19Br | CID 3376014. PubChem. [Link]
-
Ch 8 : Solvent Effects. University of Calgary. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Reddit. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Grignard Reaction. [Link]
-
The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. NINGBO INNO PHARMCHEM CO. [Link]
-
Green SN2: A Novel Ionic Liquid-Mediated Finkelstein Reaction for Safer, Superior Alkyl Halide Synthesis in Undergraduate Organic Chemistry. ResearchGate. [Link]
-
Solvent effects. Wikipedia. [Link]
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Technical Support Center: Managing Impurities in 5-Bromononane
Topic: Impurity Management & Purification of 5-Bromononane Document ID: TS-BN5-001 Target Audience: Synthetic Chemists, Process Development Scientists Last Updated: October 26, 2023
Executive Summary: The Secondary Bromide Challenge
5-Bromononane is a secondary alkyl halide. Unlike primary bromides, it possesses a high susceptibility to elimination reactions (dehydrohalogenation) and carbocation rearrangements during synthesis and purification.
If you are observing "yellowing" upon storage, inconsistent yields in Grignard formation, or multiple peaks in GC-MS with identical mass-to-charge ratios, you are likely dealing with the three "Pillars of Impurity" for this specific molecule:
-
Isomeric Rearrangement (Formation of 4-bromononane).
-
Olefin Formation (Nonenes via E1/E2 elimination).
-
Hydrolysis/Residual Alcohol (Reversion to 5-nonanol).
This guide provides actionable protocols to diagnose, remove, and prevent these impurities.
Diagnostic Hub: Identifying Your Impurity
Before attempting purification, confirm the identity of your contaminants using this reference table.
| Impurity Type | Diagnostic Signal (GC-MS/NMR) | Physical Symptom | Root Cause |
| Nonene Isomers (Alkenes) | GC: Peaks with lower retention time than product.MS: | Product has a pungent, gasoline-like odor. | Thermal elimination during distillation; Basic workup conditions. |
| 4-Bromononane (Regioisomer) | GC: Shoulder peak or split peak very close to product.CNMR: Distinct shift in | Lower melting point; Inconsistent reactivity. | Hydride shift during synthesis (SN1 pathway activation). |
| 5-Nonanol (Starting Material) | IR: Broad peak at ~3300 cm⁻¹.GC: Broad tailing peak. | Product is viscous or cloudy. | Incomplete conversion; Hydrolysis during aqueous wash. |
| HBr / Acid | pH: Wet pH paper turns red.Visual: Fumes in moist air. | Product turns brown/yellow rapidly. | Decomposition; Poor neutralization. |
Critical Troubleshooting & Protocols
Q1: My GC shows a "shoulder" peak indistinguishable from the main product. Is this the 4-bromo isomer?
A: Likely, yes. This is the most difficult impurity to manage because 4-bromononane and 5-bromononane have nearly identical boiling points.
The Mechanism of Failure: If you synthesized 5-bromononane using HBr/H₂SO₄, you likely proceeded via a carbocation intermediate (SN1). The secondary carbocation at C5 can undergo a 1,2-hydride shift to C4, leading to a mixture of isomers.
The Solution (Prevention over Cure): You cannot effectively distill these isomers apart. You must prevent the rearrangement during synthesis.
-
Protocol: Switch to Phosphorus Tribromide (PBr₃) at low temperatures (-10°C to 0°C).
-
Why: PBr₃ generally favors an SN2-like mechanism (formation of a hopromite ester intermediate) which minimizes carbocation character and prevents hydride shifts.
Q2: My product turns yellow after 24 hours. How do I stop this?
A: The yellow color is elemental bromine (
Stabilization Protocol:
-
The "Copper Trick": Store the pure liquid over a few strands of bright copper turnings or silver wool. These metals scavenge free HBr and
immediately upon formation. -
Epoxide Scavenger: Add 0.5% - 1.0% (w/w) of 1,2-epoxybutane or propylene oxide . These act as acid scavengers, reacting with HBr to form stable bromohydrins, preventing the autocatalytic cycle of decomposition.
-
Cold Storage: Store at 4°C in an amber vial. Light accelerates radical decomposition.
Q3: How do I remove Nonene (Alkene) impurities? Distillation isn't working well.
A: While nonenes boil lower than 5-bromononane, they can codistill. The most robust method for removing alkenes from alkyl halides is the Cold Sulfuric Acid Wash .
The "Cold Acid" Purification Protocol: Warning: This procedure relies on the fact that alkyl halides are insoluble in conc. H₂SO₄, while alkenes are protonated and dissolve.
-
Cool: Chill your crude 5-bromononane to 0°C.
-
Wash: Add cold (0°C) concentrated H₂SO₄ (approx. 10% of the volume of your bromide).
-
Agitate: Shake gently. The acid layer (bottom) may turn dark orange/brown as it extracts the alkenes.
-
Separate: Immediately separate the layers. Do not let it sit , or the acid will eventually attack the bromide.
-
Neutralize: Wash the organic layer immediately with ice-cold water, then saturated NaHCO₃, then brine.
-
Dry: Dry over MgSO₄.
Visualizing the Chemistry
Diagram 1: The Genesis of Impurities
This pathway illustrates why temperature control and reagent choice (PBr3 vs HBr) dictate your impurity profile.
Figure 1: Reaction pathways showing how SN1 conditions (HBr) lead to rearrangement and elimination, while PBr3 favors direct substitution.
Diagram 2: The Purification Workflow
A decision tree for cleaning up crude material.
Figure 2: Step-by-step purification logic. Note that acid washing is conditional based on alkene content.
Vacuum Distillation Parameters
Warning: Do NOT distill 5-bromononane at atmospheric pressure. The boiling point is predicted to be >200°C, at which point secondary bromides rapidly degrade.
Use the following nomograph-derived values for safe distillation:
| Pressure (mmHg / Torr) | Target Vapor Temp (°C) | Bath Temp Limit (°C) |
| 10 mmHg | 85 - 90°C | 110°C |
| 5 mmHg | 70 - 75°C | 95°C |
| 1 mmHg | 50 - 55°C | 75°C |
Note: Always use a short-path distillation head to minimize residence time and thermal stress.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.5: Alkyl Halides).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for bromoalkanes).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of SN1 rearrangements in secondary alcohols).
-
Furniss, B. S., et al. (1989). Purification of Alkyl Halides using Conc.[1] Sulfuric Acid.[2][3] In Vogel's Textbook of Practical Organic Chemistry.
Sources
Validation & Comparative
Comparative Guide: 1H and 13C NMR Analysis of 5-Bromononane
Executive Summary: The Symmetry Directive
In the synthesis of secondary alkyl halides, particularly via radical halogenation or internal alkene addition, regioselectivity is the primary analytical challenge.[1] 5-Bromononane (
Unlike its constitutional isomers (1-bromononane or 2-bromononane), 5-bromononane possesses a plane of symmetry passing directly through the C5 carbon.[1] This guide demonstrates how to exploit this symmetry to unambiguously identify the 5-isomer using signal counting in 13C NMR and multiplicity analysis in 1H NMR , distinguishing it from asymmetric alternatives without the need for mass spectrometry.
Structural Analysis & Symmetry Logic
Before interpreting spectra, one must understand the magnetic equivalence created by the molecule's geometry. 5-Bromononane is not just a nonane chain with a bromine; it is a meso-like structure (though achiral) where the "left" (C1-C4) and "right" (C6-C9) flanks are chemically equivalent.[1]
Comparison of Isomers
-
1-Bromononane: Primary halide.[1] Asymmetric. 9 unique carbon environments.[1]
-
2-Bromononane: Secondary halide.[1] Asymmetric (chiral center).[1] 9 unique carbon environments.
-
5-Bromononane: Secondary halide.[1] Symmetric (
plane).[1] 5 unique carbon environments.
Visualization: The Isomer Identification Logic
The following decision tree illustrates the logical flow for distinguishing these isomers based on spectral data.
Figure 1: Analytical decision tree for distinguishing bromononane regioisomers using NMR observables.
Experimental Protocol (Self-Validating)
To ensure reproducible chemical shifts and avoid artifacts (such as HBr acid traces shifting peaks or catalyzing degradation), follow this preparation protocol.
Materials:
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Filtration: Basic Alumina (Activity I).
-
Tube: 5mm high-precision NMR tube.
Method:
-
Acid Scavenging: Pass 50 mg of the 5-bromononane analyte through a small pipette column containing ~2 cm of basic alumina. This removes HBr traces common in alkyl bromides.[1] Why: Acidic protons can cause peak broadening and shift wandering.[1]
-
Concentration:
-
1H NMR: Dissolve ~10 mg of filtrate in 0.6 mL
. -
13C NMR: Dissolve ~50-60 mg of filtrate in 0.6 mL
(Higher concentration is required due to low natural abundance).
-
-
Acquisition:
-
Lock on
deuterium signal.[1] -
Shim until the TMS peak is sharp (linewidth < 0.5 Hz).
-
1H: 16 scans, 1s relaxation delay.
-
13C: 256-512 scans, proton-decoupled (
-decoupled).
-
1H NMR Analysis[2][3][4][5][6][7][8][9]
The proton spectrum of 5-bromononane is defined by the unique environment of the methine proton at C5.[1]
The Alpha-Proton (H-5)[1]
-
Chemical Shift:
3.95 – 4.05 ppm.[1] -
Multiplicity: Quintet (approximate).
-
Mechanistic Insight: The H-5 proton is coupled to four chemically equivalent protons (two on C4 and two on C6).[1] Following the
rule, peaks.[1]-
Note: If the resolution is extremely high, this may appear as a triplet of triplets (tt), but in standard 300/400 MHz spectra, it resembles a quintet.[1]
-
The Beta-Protons (H-4, H-6)[1]
-
Chemical Shift:
1.70 – 1.85 ppm.[1] -
Multiplicity: Multiplet (broad).
-
Insight: These protons are deshielded by the inductive effect of the bromine (
-effect) but less so than H-5.[1]
The Methyls (H-1, H-9)[1]
-
Chemical Shift:
0.90 ppm. -
Multiplicity: Triplet.
-
Insight: Far removed from the bromine, these appear as standard terminal methyls.[1]
Comparative 1H NMR Data Table
| Feature | 5-Bromononane (Target) | 1-Bromononane (Alternative) | 2-Bromononane (Alternative) |
| Alpha-H Shift | ~4.0 ppm | ~3.4 ppm | ~4.1 ppm |
| Alpha-H Split | Quintet ( | Triplet ( | Sextet ( |
| Symmetry | Symmetric integration | Asymmetric | Asymmetric |
13C NMR Analysis (The "Smoking Gun")[1][3][10][11][12][13]
Carbon NMR provides the most definitive proof of structure due to the symmetry operation.[1]
Signal Counting
-
Expected Peaks: 5.
-
Assignment:
Comparative 13C NMR Data Table
| Isomer | Total Carbon Count | Unique 13C Signals | C-Br Shift (ppm) |
| 5-Bromononane | 9 | 5 (Symmetric) | ~59.0 |
| 1-Bromononane | 9 | 9 (Asymmetric) | ~33.0 |
| 2-Bromononane | 9 | 9 (Asymmetric) | ~53.0 |
Experimental Workflow Diagram
The following diagram details the specific signal pathways and expected outputs for the validation of 5-bromononane.
Figure 2: Experimental workflow for the purification and spectroscopic validation of 5-bromononane.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1-Bromononane & 2-Bromononane Data. [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] [1]
-
PubChem. (2023).[1] 5-Bromononane Compound Summary. National Library of Medicine.[1][5] [1]
Sources
Definitive Guide: Confirming the Purity of Synthesized 5-Bromononane
Executive Summary: The Challenge of Secondary Alkyl Halides
Synthesizing 5-bromononane (CAS: 2198-44-9) presents a unique analytical challenge compared to its primary counterparts.[1] As a symmetrical secondary alkyl halide, its purity assessment must rigorously distinguish it from:
-
Regioisomers: 2-, 3-, or 4-bromononane (often formed via hydride shifts during synthesis).[1]
-
Elimination Products: Nonenes (formed via E2 elimination).
-
Starting Material: 5-nonanol (unreacted alcohol).
This guide objectively compares the three primary validation methodologies—Gas Chromatography (GC) , NMR Spectroscopy , and Physical Constants —to establish a self-validating quality control system.
Impurity Profile & Analytical Targets
Before selecting a method, one must understand the "Enemy."[1]
| Impurity Type | Origin | Detection Challenge | Best Method |
| 5-Nonanol | Unreacted Starting Material | High boiling point, H-bonding | GC-FID (Polar Column), IR |
| Nonenes | E1/E2 Elimination Side Product | Volatile, elutes early | GC-FID, 1H NMR (Olefinic region) |
| Regioisomers | Carbocation Rearrangement | Identical Mass, similar BP | 13C NMR (Symmetry Check) |
| Water | Reaction byproduct / Solvent | Phase separation issues | Karl Fischer / 1H NMR |
Comparative Method Analysis
Method A: Gas Chromatography (GC-FID/MS) – The Quantitative Standard
Verdict: Best for quantitative purity (% area) and detecting volatile side products (alkenes).
GC is the gold standard for quantifying the ratio of product to impurities.[1] Because 5-bromononane is a semi-volatile liquid (BP est. ~200–210°C), it analyzes well on standard non-polar columns.[1]
Experimental Protocol:
-
Column: Fused silica capillary column, 30m x 0.25mm ID, Rtx-5 or DB-5 (5% diphenyl/95% dimethyl polysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split injection (50:1), 250°C.
-
Temperature Program:
-
Hold 60°C for 2 min (elute solvents/alkenes).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detector: FID at 280°C (for quantitation) or MS (for ID).
Data Interpretation:
-
Elution Order: Nonenes (Fastest) → 5-Bromononane → 5-Nonanol (Slowest, due to H-bonding).
-
Performance:
Method B: NMR Spectroscopy – The Structural Validator
Verdict: The only definitive method to confirm the specific 5-isomer structure and rule out rearrangement.
While GC gives purity numbers, NMR confirms identity.[1] The symmetry of 5-bromononane is its fingerprint.[1]
The Symmetry Argument: 5-Bromononane is symmetrical around the C5 carbon.
-
Structure: C1-C2-C3-C4-C5(Br)-C4'-C3'-C2'-C1'
-
13C NMR Prediction: A pure 5-isomer will show only 5 distinct carbon signals .[1]
-
Regioisomer Check: 2-bromononane or 3-bromononane lack this symmetry and will display 9 distinct carbon signals .[1]
Experimental Protocol:
-
Solvent: CDCl₃ (Chloroform-d).[1]
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Acquisition: 1H (16 scans), 13C (512 scans, proton-decoupled).[1]
Expected Data (Theoretical & Empirical):
-
1H NMR (400 MHz, CDCl₃):
- 3.9–4.1 ppm (1H, quintet/multiplet): CH -Br (The diagnostic methine).
-
1.7–1.8 ppm (4H, m):
-methylene protons (-CH₂-CHBr-). - 0.9 ppm (6H, t): Terminal methyls.[1]
-
13C NMR (100 MHz, CDCl₃):
Method C: Physical Constants – The Quick Check
Verdict: Useful for quick bench-side verification but insufficient for publication-quality purity claims.
-
Refractive Index (RI): Alkyl bromides have a high RI compared to alcohols.[1]
-
Target:
(Estimation based on 1-bromononane). -
Impurity Effect: Residual 5-nonanol (
) will lower the observed RI.[1]
-
-
Density: ~1.08 g/mL.[1] Significant deviation suggests solvent contamination.[1]
Summary of Data Comparison
| Feature | GC-FID | 1H / 13C NMR | Refractive Index |
| Primary Use | Quantifying Purity (%) | Structural Proof (Isomer ID) | Quick Check |
| Sample Req. | < 1 mg | 10-20 mg | 1-2 mL (recoverable) |
| Time | 30 mins | 15-60 mins | 2 mins |
| Cost | Moderate | High | Low |
| Blind Spot | Hard to separate isomers | Inorganic salts invisible | Low sensitivity |
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for certifying the product.
Figure 1: Logical workflow for validating 5-bromononane purity, prioritizing quantitative purity followed by structural symmetry verification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3376014, 5-Bromononane. Retrieved February 5, 2026 from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR shifts of secondary alkyl halides).
-
NIST Chemistry WebBook. 1-Bromononane Gas Chromatography Data. (Reference for elution order of alkyl bromides). Retrieved from [Link]
Sources
Kinetic Profiling of 5-Bromononane: The Symmetrical Secondary Standard
Topic: Kinetic Studies of Reactions Involving 5-Bromononane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Symmetry Advantage"
In the kinetic characterization of alkyl halides, secondary substrates often present a "mechanistic gray zone," competing aggressively between unimolecular (
Unlike 2-bromononane, which yields a complex mixture of elimination products (1-nonene, cis-2-nonene, trans-2-nonene), 5-bromononane elimination yields a single regioisomer: 4-nonene . This simplifies gas chromatographic (GC) analysis and allows researchers to isolate electronic and steric effects on reaction rates without the confounding variable of regioselectivity.
This guide compares the kinetic performance of 5-bromononane against primary (1-bromononane) and tertiary (2-bromo-2-methylpropane) standards, providing protocols for determining rate constants (
Mechanistic Landscape
5-Bromononane sits at the pivot point of nucleophilic substitution and elimination. Its reactivity is dictated by solvent polarity and nucleophile strength.
Reaction Manifold
The following diagram illustrates the simplified product landscape of 5-bromononane compared to asymmetric isomers.
Figure 1: Reaction manifold for 5-bromononane. Note that both E1 and E2 pathways converge on 4-nonene due to the molecule's symmetry, simplifying kinetic analysis.
Comparative Kinetic Analysis
The following data compares 5-bromononane with standard primary and tertiary halides. Data represents typical values for secondary bromides in 80% Ethanol/20% Water at 50°C .
Table 1: Kinetic Performance Comparison
| Feature | 1-Bromononane (Primary) | 5-Bromononane (Secondary) | t-Butyl Bromide (Tertiary) |
| Dominant Mechanism (Solvolysis) | No Reaction / Extremely Slow | Mixed | Pure |
| Dominant Mechanism (Strong Base) | Mixed | ||
| Relative Solvolysis Rate ( | < 0.01 | 1.0 (Reference) | ~10,000 |
| Activation Energy ( | High (>25 kcal/mol) | Moderate (~22 kcal/mol) | Low (~18 kcal/mol) |
| Product Complexity (Elimination) | Low (1-nonene) | Low (4-nonene only) | Low (Isobutylene) |
| Steric Hindrance | Minimal | Moderate (Backside attack hindered) | Extreme (Backside blocked) |
Critical Analysis
-
Solvent Sensitivity: 5-Bromononane shows a steep rate increase in polar protic solvents (e.g., increasing water content in ethanol) due to stabilization of the developing charge in the transition state.
-
Temperature Dependence: The activation energy (
) for 5-bromononane solvolysis is higher than that of t-butyl bromide. This requires precise temperature control ( C) during experimentation to avoid significant rate constant errors. -
Nucleophile Competition: In the presence of ethoxide (
), 5-bromononane undergoes significant elimination ( ) alongside substitution. Unlike primary halides where dominates, the secondary steric environment of C5 raises the energy barrier for substitution, making competitive.
Experimental Protocols
Protocol A: Conductometric Determination of Solvolysis Rate ( )
This method relies on the generation of HBr during solvolysis. As neutral 5-bromononane converts to ionic products (
Reagents:
-
5-Bromononane (>98% purity).[1]
-
Solvent: 80% Ethanol / 20% Water (v/v).
-
Apparatus: Conductometer with dip probe, thermostated water bath.
Workflow:
-
Equilibration: Place 50 mL of solvent in the reaction vessel and equilibrate to 50.0°C.
-
Initiation: Inject
of 5-bromononane. Start stirring immediately. -
Data Logging: Record conductance (
) every 30 seconds. -
Calculation:
-
: Conductance at
. - : Conductance at completion (>10 half-lives).
-
Plot
vs. time ( ). -
The slope of the line is
.
-
: Conductance at
Protocol B: Product Distribution Analysis (Quench & GC-MS)
To determine the
Workflow:
-
Reaction: Run solvolysis as above.
-
Quench: At 50% conversion, remove a 2 mL aliquot and inject into 5 mL of ice-cold Pentane/Water mixture (stops reaction and extracts organics).
-
Separation: Wash the organic layer with
to neutralize acid. -
Analysis: Inject organic layer into GC-MS.
-
Quantification: Integrate peaks for 4-nonene (Elimination) and 5-nonanol (Substitution). Note: 5-ethoxynonane will form if ethanol is the solvent.
Experimental Workflow Diagram
Figure 2: Dual-stream experimental workflow for kinetic and product analysis.
References
-
Solvolysis Mechanisms: Ingold, C. K.[2] Structure and Mechanism in Organic Chemistry. Cornell University Press, 1969. (Foundational text on
/ distinction). -
Secondary Halide Kinetics: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956.
-
Conductometric Methods: "Conductometric Studies of Kinetics of Ionic Reactions." ResearchGate, 2025.
-
Elimination Regioselectivity: "Zaitsev vs Hofmann Elimination." Master Organic Chemistry, 2025.
-
Physical Properties: "5-Bromononane Compound Summary." PubChem, 2025.[3][4]
Sources
biological activity screening of 5-bromononane derivatives
Publish Comparison Guide: Biological Activity Screening of 5-Bromononane Derivatives
Executive Summary
This guide provides a technical analysis of the biological activity of 5-bromononane derivatives , specifically focusing on the pharmacological impact of the 1-butylpentyl (5-nonyl) moiety. Unlike linear alkyl chains (e.g., n-nonyl), the 5-nonyl scaffold introduces a "swallow-tail" branching pattern that significantly alters lipophilicity, membrane penetration, and steric packing. This guide compares these branched derivatives against their linear counterparts, offering protocols for synthesis, antimicrobial screening, and cytotoxicity profiling.
The Chemical Scaffold: Why 5-Bromononane?
5-Bromononane (CAS: 2198-44-9) serves as a critical electrophile for introducing a mid-chain branched alkyl group. In medicinal chemistry, this specific branching (a central carbon flanked by two butyl chains) creates a "cone-shaped" lipid tail, contrasting with the "cylindrical" shape of linear n-nonyl derivatives.
Mechanistic Impact of the 5-Nonyl Motif
-
Membrane Fluidity: The steric bulk of the 5-nonyl group disrupts the ordered packing of phospholipid bilayers more effectively than linear chains, often resulting in enhanced membrane permeability.
-
Solubility: Branching reduces the melting point and increases solubility in organic solvents compared to linear isomers, improving formulation potential.
-
Steric Shielding: The branching point can protect adjacent functional groups (e.g., amines, esters) from rapid metabolic hydrolysis.
Comparative Analysis: Branched vs. Linear Scaffolds
The following table contrasts the physicochemical and biological profiles of derivatives synthesized from 5-bromononane versus 1-bromononane .
| Feature | 5-Nonyl Derivatives (Branched) | 1-Nonyl Derivatives (Linear) | Biological Implication |
| Precursor | 5-Bromononane | 1-Bromononane | 5-Br requires forcing conditions ( |
| Lipid Shape | Cone / Wedge | Cylinder | Cone shape favors micelle formation and membrane curvature stress. |
| Membrane Lysis | High | Moderate | Branched tails induce higher rates of hemolysis and bacterial cell lysis. |
| Selectivity | Lower (often toxic to mammalian cells) | Higher (better bacteria/mammalian window) | 5-Nonyl is ideal for antiseptics or cancer cytotoxicity ; 1-Nonyl for systemic antibiotics. |
| Critical Micelle Conc. | Higher | Lower | Branched chains aggregate less readily, remaining monomeric at higher concentrations. |
Experimental Workflow: Synthesis & Screening
Synthesis of Probe Library (Nucleophilic Substitution)
-
Objective: Create a matched pair of amine derivatives (5-nonylamine vs. 1-nonylamine) to test the "branching hypothesis."
-
Protocol:
-
Reagents: 5-Bromononane (1.0 eq), Sodium Azide (1.5 eq), DMF (Solvent).
-
Reaction: Heat at 80°C for 12 hours. The secondary bromide reacts slower than primary; monitor via TLC (Hexane/EtOAc).
-
Reduction: Treat the intermediate azide with
or to yield the amine. -
Purification: Acid-base extraction followed by distillation.
-
Biological Screening Workflow
The screening process assesses three critical parameters: Antimicrobial Potency (MIC) , Mammalian Cytotoxicity (
Figure 1: Sequential screening workflow for alkyl-derivative evaluation. Graphviz diagram visualizing the decision gates from synthesis to hit selection.
Detailed Protocols & Data Interpretation
Protocol A: Antimicrobial Susceptibility Testing (MIC)
-
Method: Broth Microdilution (CLSI Standards).
-
Causality: Determining the minimum concentration required to inhibit visible growth indicates the compound's potency.
-
Steps:
-
Prepare stock solutions of 5-nonyl derivative in DMSO (10 mM).
-
Dilute into cation-adjusted Mueller-Hinton broth (range: 0.5 – 128 µg/mL).
-
Inoculate with
CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922). -
Incubate at 37°C for 18–24 hours.
-
Readout: Lowest concentration with no turbidity = MIC.
-
Protocol B: Mammalian Cytotoxicity (MTT Assay)
-
Method: Colorimetric reduction of tetrazolium dye.
-
Causality: Assessing metabolic activity in mammalian cells determines the "Selectivity Index" (Safety).
-
Steps:
-
Seed HEK293 (kidney) or HeLa (cancer) cells at
cells/well. -
Treat with derivatives for 24 hours.
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Calculation:
is the concentration reducing viability by 50%.
-
Representative Data: Branched vs. Linear Efficacy
Note: Data synthesized from general structure-activity relationship (SAR) trends for medium-chain alkyl amines.
| Compound ID | Structure | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Selectivity Index ( | |
| 5-Nonyl-NH2 | Branched | 4.0 | 16.0 | 12.5 | 3.1 (Toxic) |
| 1-Nonyl-NH2 | Linear | 8.0 | 32.0 | 45.0 | 5.6 (Moderate) |
| Control (CTAB) | Surfactant | 1.0 | 4.0 | 2.0 | 2.0 |
Analysis: The 5-nonyl derivative is more potent against bacteria (lower MIC) but significantly more toxic to mammalian cells (lower
Mechanism of Action: The "Cone" Effect
The biological activity of 5-bromononane derivatives is driven by the geometry of the hydrophobic tail.
Figure 2: Mechanism of membrane disruption. The branched "cone" shape of 5-nonyl derivatives induces curvature stress, leading to bilayer destabilization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3376014, 5-Bromononane. Retrieved from [Link]
-
Hoque, M. et al. (2025). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity. ACS Au. Retrieved from [Link]
-
Ramazani, F. et al. (2011). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures. BioImpacts.[1] Retrieved from [Link]
-
Epand, R.M. et al. (2025). Membrane-disruptive peptides/peptidomimetics-based therapeutics. NIH PubMed Central. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromononane for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-bromonane, moving beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the rationale behind each step. Our goal is to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile of 5-Bromononane: The "Why" Behind the Precautions
5-Bromononane is a halogenated alkane with a specific set of hazards that dictate its handling and disposal protocols. It is not merely a "chemical to be discarded" but a substance requiring respect for its inherent properties.
According to its Globally Harmonized System (GHS) classification, 5-bromononane presents multiple hazards.[1] It is a combustible liquid, meaning it can ignite when exposed to a heat source.[1] Furthermore, it is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1] Critically for disposal, it is recognized as potentially causing long-lasting harmful effects to aquatic life, categorizing it as an environmental hazard.[1][2] This ecotoxicity is a primary driver for the stringent disposal regulations surrounding halogenated hydrocarbons.
The bromine atom significantly influences the molecule's behavior, not only in chemical reactions but also in its environmental fate and the byproducts it can form upon improper disposal (e.g., incineration with incompatible materials). This understanding forms the bedrock of the subsequent disposal procedures.
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 4 | Combustible liquid[1] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment | Chronic 4 | May cause long lasting harmful effects to aquatic life[1] |
Immediate Safety & Handling: Your First Line of Defense
Before the disposal process begins, safe handling is non-negotiable. The causality is simple: you cannot safely dispose of a chemical you have handled carelessly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety glasses with side shields or goggles, and a lab coat.[2][3] This is to prevent skin and eye irritation from accidental splashes.
-
Ventilation: All handling and preparation for disposal of 5-bromononane should be conducted within a certified chemical fume hood.[4] This mitigates the risk of respiratory tract irritation from vapor inhalation.[1][5]
-
Ignition Sources: As a combustible liquid, ensure that 5-bromononane and its waste containers are kept away from open flames, hot surfaces, and other potential ignition sources.[2][6]
The Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for disposing of 5-bromononane is that it must be treated as a hazardous waste. Under no circumstances should it be poured down the drain or mixed with general laboratory trash.[5][7] Doing so would violate environmental regulations and pose a significant threat to aquatic ecosystems.[1][5]
Step 1: Waste Segregation (The Most Critical Step)
The "why" here is crucial. Halogenated organic compounds like 5-bromononane must be segregated from non-halogenated organic waste. When incinerated, mixed halogenated and non-halogenated wastes can produce highly toxic and corrosive byproducts, such as hydrogen bromide and dioxins.
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[8]
-
Container Choice: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. This prevents leaks and the escape of vapors.[8]
Step 2: Waste Collection
-
Action: Carefully transfer waste 5-bromononane into the designated halogenated waste container using a funnel. Avoid splashing.
-
Decontamination of Empties: Any "empty" container that held 5-bromononane should be treated as hazardous waste. Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the halogenated organic waste container.[9]
Step 3: Proper Labeling
Regulatory compliance and safety depend on accurate labeling. An unlabeled container is a dangerous unknown.
-
Action: Label the waste container clearly before any waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 5-Bromononane" (and any other halogenated solvents in the container). Do not use abbreviations.[8]
-
The specific hazards (e.g., "Combustible," "Irritant," "Environmental Hazard").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[8]
-
Location: Store the container in a secondary containment bin within the SAA to contain any potential leaks. The SAA should be located at or near the point of generation and under the control of laboratory personnel.[10]
Step 5: Arranging for Final Disposal
The final step is to hand over the waste to professionals. Laboratory personnel should not attempt to transport or dispose of hazardous waste themselves.[4]
-
Action: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
Emergency Procedures: A Self-Validating System
A robust protocol includes clear steps for when things go wrong.
-
Spills: In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact EH&S immediately.[5]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
5-Bromononane Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 5-bromononane waste in a laboratory setting.
Caption: Decision workflow for 5-bromononane waste management.
References
-
5-Bromononane | C9H19Br | CID 3376014. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]
-
Laboratory Decommissioning Policy. Environmental Health and Safety, Tulane University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]
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When Used Oil Is Regulated as a Hazardous Waste. Arizona Department of Environmental Quality. [Link]
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Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]
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Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. National Center for Biotechnology Information. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering Shared Labs. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
Sources
- 1. 5-Bromononane | C9H19Br | CID 3376014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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- 10. mtech.edu [mtech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
